molecular formula C21H27N3O2 B12263249 N-methyl-N-{1-[4-(propan-2-yloxy)benzoyl]piperidin-4-yl}pyridin-2-amine

N-methyl-N-{1-[4-(propan-2-yloxy)benzoyl]piperidin-4-yl}pyridin-2-amine

Cat. No.: B12263249
M. Wt: 353.5 g/mol
InChI Key: XOBYTRYTJYMJHL-UHFFFAOYSA-N
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Description

N-methyl-N-{1-[4-(propan-2-yloxy)benzoyl]piperidin-4-yl}pyridin-2-amine is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds containing piperidine moieties are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-{1-[4-(propan-2-yloxy)benzoyl]piperidin-4-yl}pyridin-2-amine involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. Common synthetic methods for piperidine derivatives include hydrogenation, cyclization, cycloaddition, annulation, and amination . Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of piperidine derivatives often employs multicomponent reactions and continuous flow processes to enhance efficiency and scalability. These methods allow for the rapid synthesis of complex molecules with high precision and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-{1-[4-(propan-2-yloxy)benzoyl]piperidin-4-yl}pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the reaction pathway and product yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-methyl-N-{1-[4-(propan-2-yloxy)benzoyl]piperidin-4-yl}pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in neurotransmitter synthesis, thereby affecting neural signaling .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives, such as:

Uniqueness

N-methyl-N-{1-[4-(propan-2-yloxy)benzoyl]piperidin-4-yl}pyridin-2-amine is unique due to its specific structural features, such as the presence of the propan-2-yloxy group and the pyridin-2-amine moiety. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other piperidine derivatives .

Properties

Molecular Formula

C21H27N3O2

Molecular Weight

353.5 g/mol

IUPAC Name

[4-[methyl(pyridin-2-yl)amino]piperidin-1-yl]-(4-propan-2-yloxyphenyl)methanone

InChI

InChI=1S/C21H27N3O2/c1-16(2)26-19-9-7-17(8-10-19)21(25)24-14-11-18(12-15-24)23(3)20-6-4-5-13-22-20/h4-10,13,16,18H,11-12,14-15H2,1-3H3

InChI Key

XOBYTRYTJYMJHL-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N2CCC(CC2)N(C)C3=CC=CC=N3

Origin of Product

United States

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